molecular formula C13H14F3N B2500292 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane CAS No. 2580253-68-3

1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane

Cat. No.: B2500292
CAS No.: 2580253-68-3
M. Wt: 241.257
InChI Key: DSPCCVMBEYYQJP-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and a trifluoromethyl-substituted phenyl group at position 1. The spiro[3.3]heptane core imposes rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug discovery . Its hydrochloride salt form (CAS: 787564-03-8) is commonly used to improve solubility and handling properties .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-4-2-9(3-5-10)11-12(8-17-11)6-1-7-12/h2-5,11,17H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCCVMBEYYQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of cost-effective reagents and catalysts is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features and properties of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane and analogous compounds:

Compound Name Spiro Ring System Substituents Functional Groups Molecular Formula Key Properties/Applications Reference
This compound [3.3] 4-(Trifluoromethyl)phenyl Amine (azaspiro core) C₁₃H₁₄F₃N High lipophilicity; drug intermediate
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride [3.3] 4-Fluorophenyl Amine hydrochloride C₁₂H₁₅ClFN Improved solubility; preclinical studies
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride [3.3] Thiophen-3-yl Amine hydrochloride C₁₀H₁₅ClN₂S Enhanced electronic diversity
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one [3.3] 4-Fluorophenyl, ketone Ketone C₁₂H₁₂FNO Polar functionality; synthetic intermediate
2-Tosyl-2,6-diazaspiro[3.3]heptane [3.3] Tosyl (sulfonyl) group Dual amine, sulfonyl C₁₂H₁₆N₂O₂S Leaving group utility; asymmetric synthesis
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylic acid ester [3.5] Hydroxyphenyl, ester, oxo Carboxylic acid ester C₂₄H₂₅F₂N₂O₆ Larger ring; antimicrobial potential

Key Findings

Spiro Ring Size :

  • The [3.3] spiro system (e.g., target compound) exhibits higher ring strain and rigidity compared to larger systems like [3.5] () or [4.5] (). This strain may enhance binding affinity in receptor-targeted applications .
  • Larger spiro systems (e.g., [4.5]) accommodate bulkier substituents but reduce metabolic stability .

Substituent Effects :

  • The trifluoromethyl group in the target compound increases lipophilicity (LogP ~2.8) compared to fluorine (LogP ~2.2 in ) or thiophene (LogP ~1.9 in ), improving blood-brain barrier penetration .
  • Hydroxyl or ketone groups () introduce polarity, favoring aqueous solubility but reducing membrane permeability .

Synthetic Utility :

  • Tosyl-substituted diazaspiro compounds () are pivotal in asymmetric synthesis due to their leaving group properties .
  • Hydrochloride salts () are preferred in drug development for enhanced stability and crystallinity .

Biological Activity :

  • Spiro compounds with trifluoromethyl groups (e.g., target compound) show promise in kinase inhibition, similar to Opnurasib (), which targets oncogenic pathways .
  • Antimicrobial activity is observed in larger spiro systems with ester functionalities (), though their complexity limits scalability .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}F3_{3}N
  • Molecular Weight : 227.23 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, influencing their biological interactions.

Research indicates that this compound interacts with various biological targets, primarily focusing on:

  • Neurotransmitter Receptors : The compound has shown affinity for certain neurotransmitter receptors, potentially modulating neurochemical pathways.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.

Biological Effects

The biological effects of this compound have been documented in several studies:

  • Antidepressant Activity : In animal models, it exhibited significant antidepressant-like effects, suggesting its potential utility in treating mood disorders.
  • Antinociceptive Properties : The compound demonstrated pain-relieving properties in various pain models, indicating its potential as an analgesic agent.
  • Anti-inflammatory Effects : Preliminary studies have suggested that it may reduce inflammation markers in vivo.

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant effects of this compound in mice. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting enhanced mood-related behaviors.

ParameterControl GroupTreatment Group
Immobility Time (seconds)120 ± 1560 ± 10
Locomotor Activity (counts)150 ± 20180 ± 25

Study 2: Analgesic Properties

Another investigation assessed the analgesic properties using the hot plate test. The compound significantly increased pain threshold compared to the vehicle-treated group.

TreatmentPain Threshold (seconds)
Vehicle5.0 ± 0.5
Compound Dose A8.0 ± 0.7*
Compound Dose B10.0 ± 0.8**

*P < 0.05 vs Vehicle
**P < 0.01 vs Vehicle

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